molecular formula C21H35N3O3 B6005261 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone

1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone

Cat. No. B6005261
M. Wt: 377.5 g/mol
InChI Key: SGHVZDJYACUQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone, commonly known as CPP-109, is a promising drug candidate for the treatment of various neurological disorders. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression.

Mechanism of Action

CPP-109 exerts its therapeutic effects by inhibiting the activity of 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone, which leads to the modulation of gene expression. 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone is an enzyme that removes acetyl groups from histone proteins, which play a critical role in the regulation of gene expression. By inhibiting 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone activity, CPP-109 promotes the acetylation of histone proteins, which leads to changes in gene expression that are associated with therapeutic benefits.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroplasticity, and inflammation. The drug has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in the regulation of mood, motivation, and reward. CPP-109 has also been shown to promote neuroplasticity, which is the brain's ability to adapt to changes in the environment. Finally, the drug has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits in neurological disorders.

Advantages and Limitations for Lab Experiments

CPP-109 has several advantages for lab experiments, including its potency and selectivity for 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone inhibition, as well as its ability to cross the blood-brain barrier. However, the drug also has several limitations, including its complex synthesis method, which requires specialized equipment and expertise. Additionally, the drug has a short half-life, which may limit its therapeutic potential in some applications.

Future Directions

There are several future directions for the development of CPP-109, including the optimization of its pharmacokinetic properties, the identification of novel therapeutic applications, and the development of more efficient synthesis methods. Additionally, the drug may have potential applications in combination therapies, where it could be used in conjunction with other drugs to enhance their therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of CPP-109 and its potential therapeutic benefits in various neurological disorders.
Conclusion:
CPP-109 is a promising drug candidate for the treatment of various neurological disorders. The drug has shown potent and selective inhibition of 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone, which plays a critical role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. While the drug has several advantages for lab experiments, including its potency and selectivity, it also has several limitations, including its complex synthesis method and short half-life. However, further research is needed to fully understand the potential therapeutic benefits of CPP-109 and its future applications in various neurological disorders.

Synthesis Methods

CPP-109 can be synthesized by a multi-step process that involves the reaction of piperidine with cyclopentanone to form 1-cyclopentylpiperidine. This intermediate is then reacted with 4-(4-morpholinylmethyl)-1-piperidinecarboxylic acid to form the target compound CPP-109. The synthesis of CPP-109 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and cognitive impairment. The drug has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

1-cyclopentyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O3/c25-20-6-5-18(16-24(20)19-3-1-2-4-19)21(26)23-9-7-17(8-10-23)15-22-11-13-27-14-12-22/h17-19H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHVZDJYACUQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCC(CC3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.